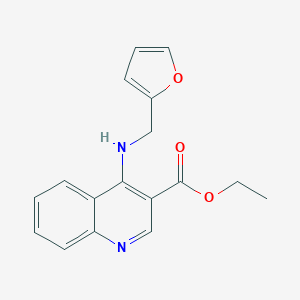
Ethyl 4-(furan-2-ylmethylamino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(furan-2-ylmethylamino)quinoline-3-carboxylate is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and a furan ring, which is a five-membered aromatic ring containing oxygen. The combination of these two moieties imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(furan-2-ylmethylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the furan ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(furan-2-ylmethylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted quinoline derivatives with varying functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(furan-2-ylmethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes, disrupt cellular signaling pathways, or induce apoptosis in cancer cells. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(furan-2-ylmethylamino)quinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(2-furylmethyl)amino]-6-methyl-3-quinolinecarboxylate: This compound has a similar structure but with a methyl group at the 6-position of the quinoline ring, which may alter its chemical and biological properties.
Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)-3-quinolinecarboxylate: The presence of a trifluoromethyl group at the 8-position can significantly impact the compound’s reactivity and biological activity.
Properties
CAS No. |
383893-66-1 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32g/mol |
IUPAC Name |
ethyl 4-(furan-2-ylmethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-17(20)14-11-18-15-8-4-3-7-13(15)16(14)19-10-12-6-5-9-22-12/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
KEIOFZHOWYVQGN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCC3=CC=CO3 |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCC3=CC=CO3 |
solubility |
11.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















